4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol
Overview
Description
4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol is a complex organic compound that features a bromine atom, a hydroxymethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylphenol to introduce the bromine atom. This is followed by the formation of the piperidine ring through a series of nucleophilic substitution reactions. The hydroxymethyl group is then introduced via a hydroxymethylation reaction under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: 4-Bromo-2-{[3-(carboxymethyl)piperidin-1-yl]methyl}phenol.
Reduction: 2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol.
Substitution: 4-Substituted-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol.
Scientific Research Applications
4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The hydroxymethyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.
4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}benzene: Lacks the hydroxyl group on the phenol ring.
4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}pyridine: Contains a pyridine ring instead of a phenol ring.
Uniqueness
4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenol ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the piperidine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
4-bromo-2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-3-4-13(17)11(6-12)8-15-5-1-2-10(7-15)9-16/h3-4,6,10,16-17H,1-2,5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEPIAULGMMCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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